Gramodendrine

Übersicht

Beschreibung

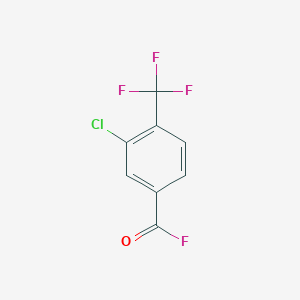

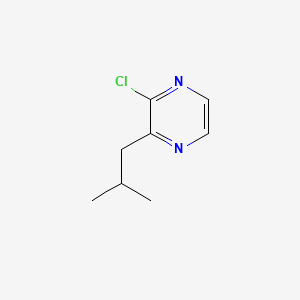

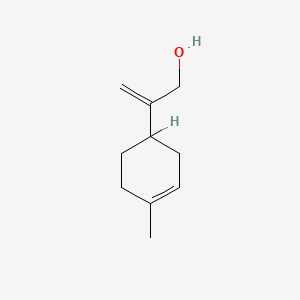

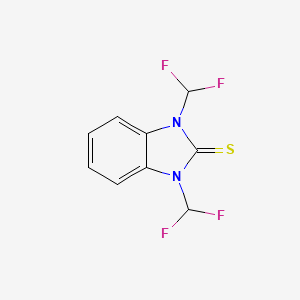

Gramodendrine is an alkaloid . It is found in the herbs of Lupinus arbustus subsp. calcaratus . It has a molecular formula of C21H27N3O and a molecular weight of 337.40 g/mol . It is a type of compound known as alkaloids and is usually found in powder form .

Molecular Structure Analysis

This compound is a bipiperidyl-indole alkaloid . Its structure was determined from spectral data . The indole containing substituent of this compound is attached to the piperidine nitrogen . The indole containing substituent attached to the ammodendrine moiety consisted of an indol-3-ylmethyl group .Physical and Chemical Properties Analysis

This compound is a powder . It has a molecular weight of 337.40 g/mol . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.Wissenschaftliche Forschungsanwendungen

Cytotoxic and Anti-inflammatory Constituents

Research has identified various constituents in plants like Toxicodendron vernicifluum, which have shown potential in treating inflammatory diseases and cancers. A study isolated bioactive compounds from Toxicodendron vernicifluum bark, including new polyphenols and flavonoids, which exhibited antiproliferative and anti-inflammatory activities. This supports the ethnopharmacological use of Toxicodendron vernicifluum in anti-cancer and anti-inflammatory applications (Kim et al., 2015).

Challenges in Translating Animal Model Findings to Human Diseases

Studies have highlighted the limitations of mouse models in accurately mimicking human inflammatory diseases, questioning the direct applicability of animal model findings to human conditions. This indicates a need for more focused research on human-specific responses in the context of inflammation and potentially gramodendrine's effects (Takao & Miyakawa, 2013).

Cholesterol Metabolism and Cancer

Research in the field of cholesterol metabolism and cancer could provide insights into the potential applications of this compound. Understanding the role of cholesterol and its derivatives in cancer development could open avenues for using compounds like this compound in therapeutic interventions (Silvente-Poirot & Poirot, 2012).

Immunomodulatory Effects in Arthritis Treatment

Tetrandrine, an alkaloid related to this compound, has shown promising results in treating rheumatoid arthritis. Its immunomodulatory effects, particularly in restoring the balance between Th17 and Treg cells, suggest potential applications in autoimmune diseases, which could be a relevant area for exploring this compound's applications (Yuan et al., 2016).

Comparative Plant Genomics

Comparative genomics in plants, like those studies in the Gramene database, can provide insights into the genetic makeup and evolutionary history of plants producing this compound. This can help understand how certain compounds are biosynthesized, leading to potential applications in bioengineering and pharmacology (Monaco et al., 2013).

Drug Discovery Perspectives

The historical perspective on drug discovery emphasizes the importance of natural products and their derivatives in developing new therapeutics. This compound, being a naturally occurring compound, could be a candidate for drug development, following the trend of utilizing natural compounds in pharmaceutical research (Drews, 2000).

Phytochemistry and Pharmacology of Toxicodendron Vernicifluum

Toxicodendron vernicifluum, a source of this compound, has been extensively studied for its phytochemical and pharmacological properties. Understanding these properties provides a foundation for researching the therapeutic potentials of its constituents, including this compound (Li et al., 2020).

Single-Subject Experimental Research in Special Education

While not directly related to this compound, methodologies in single-subject experimental research can be applied to study the effects of compounds like this compound on individual subjects, particularly in cases where larger-scale studies are not feasible (Rakap, 2015).

Endocrine-Disrupting Chemicals and Public Health

Research on endocrine-disrupting chemicals highlights the importance of understanding how compounds like this compound might interact with the endocrine system. This knowledge is crucial for assessing the safety and therapeutic potential of this compound in hormonal or endocrine-related disorders (Gore et al., 2015).

Wirkmechanismus

Gramodendrine, also known as 1-[5-[1-(1H-indol-3-ylmethyl)piperidin-2-yl]-3,4-dihydro-2H-pyridin-1-yl]ethanone, is a bipiperidyl-indole alkaloid . This compound has been isolated from Lupinus arbustus subsp. calcaratus .

Mode of Action

It has been suggested that it may have central nervous system (cns) depressant activity . This suggests that this compound may interact with its targets in the CNS, leading to a decrease in spontaneous motor activity .

Result of Action

Pharmacological data suggest that this compound may have a moderate potency in reducing spontaneous motor activity and causing CNS depression . These effects are likely the result of the compound’s interaction with its targets in the CNS.

Biochemische Analyse

Biochemical Properties

It is known that indole derivatives, which Gramodendrine is a part of, possess various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Cellular Effects

Indole derivatives have been found to have a wide range of effects on cells . For example, they can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Indole derivatives are known to exert their effects at the molecular level through various mechanisms . These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Eigenschaften

IUPAC Name |

1-[5-[1-(1H-indol-3-ylmethyl)piperidin-2-yl]-3,4-dihydro-2H-pyridin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O/c1-16(25)23-12-6-7-17(14-23)21-10-4-5-11-24(21)15-18-13-22-20-9-3-2-8-19(18)20/h2-3,8-9,13-14,21-22H,4-7,10-12,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRVWJJHMGFKSBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC(=C1)C2CCCCN2CC3=CNC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701004050 | |

| Record name | 1-[5-{1-[(1H-Indol-3-yl)methyl]piperidin-2-yl}-3,4-dihydropyridin-1(2H)-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701004050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83905-67-3 | |

| Record name | Gramodendrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083905673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[5-{1-[(1H-Indol-3-yl)methyl]piperidin-2-yl}-3,4-dihydropyridin-1(2H)-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701004050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.